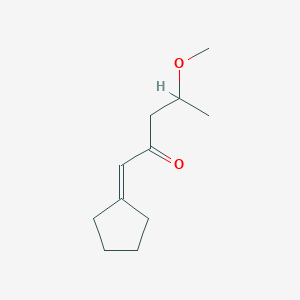![molecular formula C27H36O4 B12523641 3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane] CAS No. 741292-42-2](/img/structure/B12523641.png)
3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Propano-1,3-diil)bis[2-(4-metoxifenil)-3,4-dimetil oxetano] es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas. Consiste en dos anillos oxetano, cada uno sustituido con grupos metoxifenil y dimetil, conectados por un enlace propano-1,3-diil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,3’-(Propano-1,3-diil)bis[2-(4-metoxifenil)-3,4-dimetil oxetano] típicamente involucra los siguientes pasos:
Formación de los Anillos Oxetano: Los anillos oxetano se pueden sintetizar a través de la ciclización de precursores apropiados en condiciones ácidas o básicas. Los reactivos comunes incluyen ácidos fuertes como el ácido sulfúrico o bases como el hidróxido de sodio.
Reacciones de Sustitución: Los grupos metoxifenil y dimetil se introducen a través de reacciones de sustitución. Estas reacciones a menudo requieren catalizadores como paladio o níquel para facilitar el acoplamiento de los grupos fenil con los anillos oxetano.
Unión de los Anillos Oxetano: El paso final implica unir los dos anillos oxetano con un grupo propano-1,3-diil. Esto se puede lograr a través de una reacción de condensación usando reactivos como diciclohexilcarbodiimida (DCC) u otros agentes de acoplamiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como cromatografía y recristalización para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,3’-(Propano-1,3-diil)bis[2-(4-metoxifenil)-3,4-dimetil oxetano] se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de alcoholes o alcanos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos metoxifenil, donde los nucleófilos como los haluros o las aminas reemplazan los grupos metoxilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio, temperaturas suaves.
Sustitución: Haluros, aminas, catalizadores como paladio o níquel.
Productos Principales
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Alcoholes, alcanos.
Sustitución: Derivados halogenados o aminados.
Aplicaciones Científicas De Investigación
3,3’-(Propano-1,3-diil)bis[2-(4-metoxifenil)-3,4-dimetil oxetano] tiene varias aplicaciones de investigación científica:
Ciencia de Materiales: El compuesto se usa en el desarrollo de materiales avanzados, incluidos polímeros y resinas, debido a sus propiedades estructurales únicas.
Síntesis Orgánica:
Química Medicinal: Se está investigando su potencial como intermedio farmacéutico, particularmente en la síntesis de medicamentos dirigidos a vías moleculares específicas.
Estudios Biológicos: Se estudia el compuesto por sus interacciones con moléculas biológicas, brindando información sobre su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de 3,3’-(Propano-1,3-diil)bis[2-(4-metoxifenil)-3,4-dimetil oxetano] involucra su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir o activar enzimas involucradas en vías metabólicas, lo que lleva a cambios en los procesos celulares. Los objetivos y vías moleculares exactos aún están bajo investigación, con investigaciones en curso destinadas a dilucidar su mecanismo de acción preciso.
Comparación Con Compuestos Similares
Compuestos Similares
Sodio 3,3′- { [ (1,2-difenileteno-1,2-diil)bis (4,1-fenileno)]bis (oxi)}bis (propano-1-sulfonato): Este compuesto comparte un motivo estructural similar con 3,3’-(Propano-1,3-diil)bis[2-(4-metoxifenil)-3,4-dimetil oxetano], presentando un enlace propano-1,3-diil y grupos aromáticos.
1,3-Bis(tosiloxi)propano: Otro compuesto relacionado, utilizado en diversas aplicaciones de síntesis orgánica.
Unicidad
3,3’-(Propano-1,3-diil)bis[2-(4-metoxifenil)-3,4-dimetil oxetano] es único debido a sus anillos oxetano duales y patrón de sustitución específico. Esta disposición estructural imparte propiedades químicas y físicas distintas, haciéndolo valioso en aplicaciones especializadas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Número CAS |
741292-42-2 |
|---|---|
Fórmula molecular |
C27H36O4 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)-3,4-dimethyloxetan-3-yl]propyl]-3,4-dimethyloxetane |
InChI |
InChI=1S/C27H36O4/c1-18-26(3,24(30-18)20-8-12-22(28-5)13-9-20)16-7-17-27(4)19(2)31-25(27)21-10-14-23(29-6)15-11-21/h8-15,18-19,24-25H,7,16-17H2,1-6H3 |
Clave InChI |
UNFLTEJLMLJKMN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(O1)C2=CC=C(C=C2)OC)(C)CCCC3(C(OC3C4=CC=C(C=C4)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


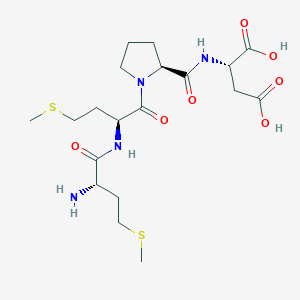
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
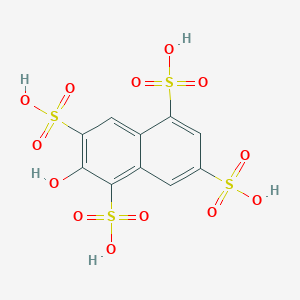
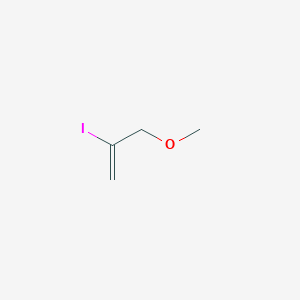
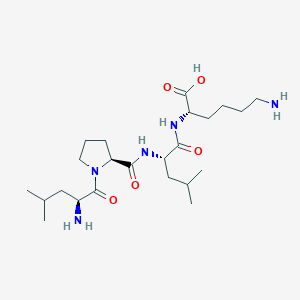
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![3-Methoxy-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523620.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)

![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
